

Sulfo-Cy5 Carboxylic Acid: A Technical Guide to its Spectral Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Sulfo-Cy5 carboxylic acid*

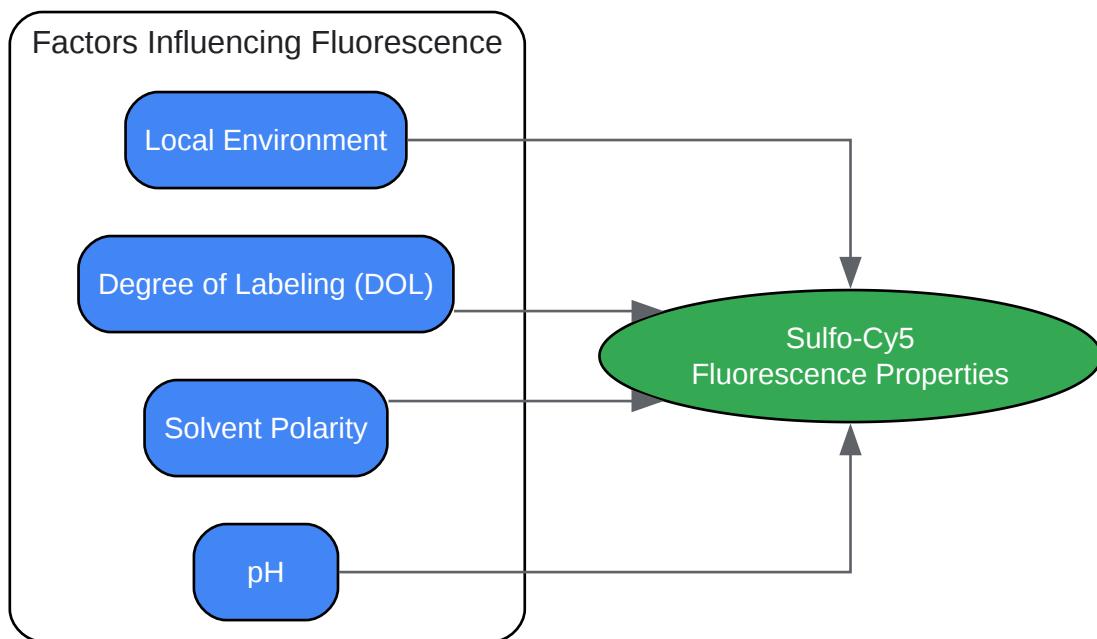
Cat. No.: *B12381988*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Sulfo-Cy5 carboxylic acid is a water-soluble, far-red fluorescent dye widely utilized in biological and biomedical research. Its inherent brightness, high photostability, and minimal background autofluorescence in the far-red spectrum make it an excellent candidate for labeling proteins, nucleic acids, and other biomolecules.^[1] The presence of sulfonate groups enhances its water solubility, making it particularly suitable for applications in aqueous environments without the need for organic co-solvents.^{[1][2][3]} This guide provides an in-depth overview of the core spectral properties of **Sulfo-Cy5 carboxylic acid**, detailed experimental protocols for their determination, and a discussion of factors influencing its fluorescence.

Core Spectral and Physical Properties


The quantitative spectral and physical characteristics of **Sulfo-Cy5 carboxylic acid** are summarized in the table below for easy reference and comparison. These properties are crucial for designing and troubleshooting fluorescence-based assays.

Property	Value	References
Excitation Maximum (λ_{abs})	~646 nm	[1][4][5][6]
Emission Maximum (λ_{em})	~662 nm	[1][4][5][6]
Molar Extinction Coefficient (ϵ)	~271,000 cm ⁻¹ M ⁻¹	[4][5][6]
Fluorescence Quantum Yield (Φ)	0.2 - 0.28	[4][5][6]
Molecular Formula	C ₃₂ H ₃₇ N ₂ NaO ₈ S ₂	[4]
Molecular Weight (MW)	~664.8 g/mol (sodium salt)	[4]
Solubility	Water, DMSO, DMF	[4][5][6]

Factors Influencing Spectral Properties

The fluorescence of Sulfo-Cy5 is notably stable across a broad pH range, typically from pH 4 to 10.[7][8] However, its performance can be influenced by the surrounding environment.

- Solvent Polarity: While highly water-soluble, the choice of solvent can subtly influence the spectral properties of cyanine dyes.
- Conjugation: The process of conjugating Sulfo-Cy5 to biomolecules can affect its fluorescence characteristics. The degree of labeling (DOL) is a critical parameter to optimize, as excessive labeling can lead to self-quenching.
- Environmental Factors: The immediate chemical environment, such as proximity to other molecules, can impact fluorescence intensity.

[Click to download full resolution via product page](#)

Caption: Key factors influencing the fluorescence properties of Sulfo-Cy5.

Experimental Protocols

Accurate determination of the spectral properties of **Sulfo-Cy5 carboxylic acid** is fundamental for its application. Below are detailed methodologies for key experiments.

Determination of Absorption Spectrum and Molar Extinction Coefficient

This protocol outlines the use of UV-Visible spectrophotometry to measure the absorbance of Sulfo-Cy5 and calculate its molar extinction coefficient.

Materials:

- **Sulfo-Cy5 carboxylic acid**
- Phosphate-buffered saline (PBS), pH 7.4
- UV-Visible spectrophotometer

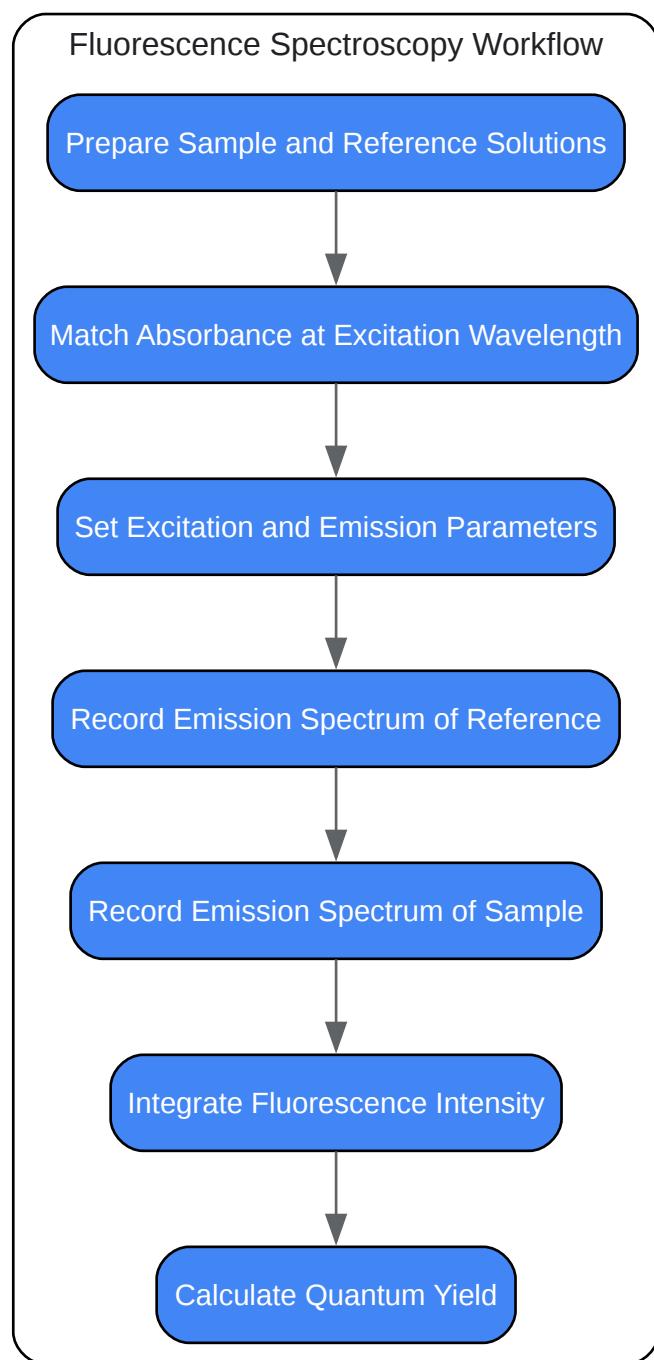
- Quartz cuvettes (1 cm path length)
- Volumetric flasks and pipettes

Procedure:

- Stock Solution Preparation: Prepare a concentrated stock solution of **Sulfo-Cy5 carboxylic acid** in PBS. The exact concentration should be chosen to allow for accurate serial dilutions.
- Serial Dilutions: Prepare a series of dilutions of the stock solution in PBS. A typical concentration range would be from 1 μ M to 10 μ M.
- Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to warm up. Set the wavelength range to scan from approximately 500 nm to 800 nm.
- Blank Measurement: Fill a quartz cuvette with PBS to serve as the blank. Place it in the spectrophotometer and record a baseline spectrum.
- Sample Measurement: Measure the absorbance of each dilution at the absorption maximum (around 646 nm).
- Data Analysis:
 - Plot a graph of absorbance at the λ_{max} versus the concentration of the dye.
 - According to the Beer-Lambert law ($A = \epsilon cl$), the slope of the resulting linear plot will be the molar extinction coefficient (ϵ) when the path length (l) is 1 cm.

Determination of Fluorescence Emission Spectrum and Quantum Yield

This protocol describes how to measure the fluorescence emission spectrum and calculate the relative quantum yield using a reference standard.


Materials:

- **Sulfo-Cy5 carboxylic acid** solution (from the previous protocol)

- A reference fluorophore with a known quantum yield in the same spectral region (e.g., another cyanine dye).
- Fluorescence spectrophotometer
- Quartz fluorescence cuvettes (1 cm path length)

Procedure:

- Spectrofluorometer Setup: Turn on the instrument and set the excitation wavelength to the absorption maximum of Sulfo-Cy5 (around 646 nm). Set the emission scan range from approximately 650 nm to 800 nm.
- Absorbance Matching: Prepare a dilute solution of both the Sulfo-Cy5 sample and the reference standard. The absorbance of both solutions at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.
- Emission Spectra Recording:
 - Record the fluorescence emission spectrum of the reference standard.
 - Without changing the instrument settings, record the fluorescence emission spectrum of the Sulfo-Cy5 sample.
- Data Analysis: The quantum yield (Φ) of the sample can be calculated using the following equation: $\Phi_{\text{sample}} = \Phi_{\text{ref}} * (I_{\text{sample}} / I_{\text{ref}}) * (A_{\text{ref}} / A_{\text{sample}}) * (n_{\text{sample}}^2 / n_{\text{ref}}^2)$ Where:
 - Φ is the quantum yield.
 - I is the integrated fluorescence intensity.
 - A is the absorbance at the excitation wavelength.
 - n is the refractive index of the solvent.

[Click to download full resolution via product page](#)

Caption: Workflow for determining fluorescence quantum yield.

In conclusion, **Sulfo-Cy5 carboxylic acid** is a versatile and robust fluorescent probe. A thorough understanding of its spectral properties and the factors that influence them is

paramount for its successful application in research and development. The protocols provided herein offer a standardized approach to characterizing this essential fluorophore.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Sulfo Cyanine5 Dye | AxisPharm [axispharm.com]
- 2. probes.bocsci.com [probes.bocsci.com]
- 3. apexbt.com [apexbt.com]
- 4. diSulfo-Cy5 carboxylic acid, 1121756-16-8 | BroadPharm [broadpharm.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Sulfo-Cyanine 5 carboxylic acid (A270293) | Antibodies.com [antibodies.com]
- 7. nbanno.com [nbanno.com]
- 8. vectorlabs.com [vectorlabs.com]
- To cite this document: BenchChem. [Sulfo-Cy5 Carboxylic Acid: A Technical Guide to its Spectral Properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12381988#sulfo-cy5-carboxylic-acid-spectral-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com